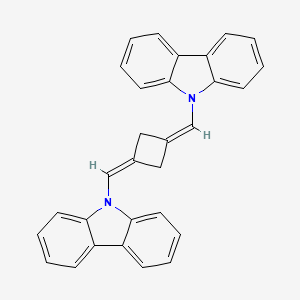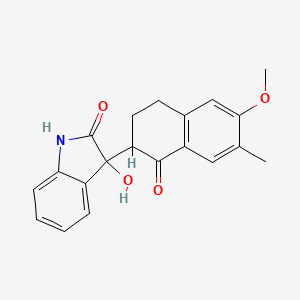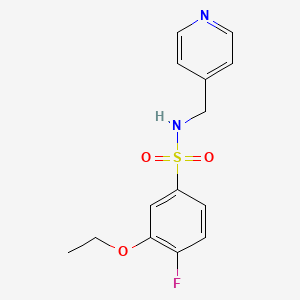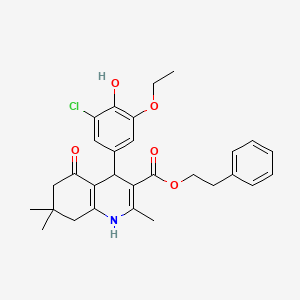
9,9'-(1,3-cyclobutanediylidenedimethylylidene)bis-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘9,9’-(1,3-cyclobutanediylidenedimethylylidene)bis-9H-carbazole’ is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as Cbz-CBD or simply CBD. It is a polycyclic aromatic hydrocarbon that consists of two carbazole units linked by a cyclobutane ring. CBD has been found to exhibit a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects.
Wirkmechanismus
The mechanism of action of CBD is not fully understood. However, studies have shown that CBD can interact with various signaling pathways in cells, including the MAPK/ERK and PI3K/Akt pathways. CBD has also been found to modulate the activity of several transcription factors, including NF-κB and AP-1. These interactions ultimately lead to the observed biological effects of CBD.
Biochemical and Physiological Effects:
CBD has been found to have several biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. CBD has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, CBD has been found to have anti-microbial activity by disrupting the bacterial cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CBD is its broad spectrum of biological activities. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial effects, making it a promising candidate for drug development. However, CBD has several limitations for lab experiments. Its low solubility in common solvents makes its purification challenging. In addition, the yield of the synthesis reaction is relatively low, which can limit the amount of material available for experiments.
Zukünftige Richtungen
Several future directions for research on CBD can be identified. One direction is the development of new synthesis methods to improve the yield and purity of the product. Another direction is the investigation of the pharmacokinetics and toxicity of CBD in vivo. In addition, the potential of CBD as a therapeutic agent for various diseases, including cancer and inflammation, can be further explored. Finally, the development of new formulations of CBD for improved solubility and bioavailability can be investigated.
Conclusion:
In conclusion, ‘9,9’-(1,3-cyclobutanediylidenedimethylylidene)bis-9H-carbazole’ is a chemical compound that has gained significant attention in scientific research due to its unique properties. CBD has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial effects, making it a promising candidate for drug development. However, its low solubility and yield can limit its use in lab experiments. Future research directions for CBD include the development of new synthesis methods, investigation of its pharmacokinetics and toxicity, exploration of its therapeutic potential, and development of new formulations for improved solubility and bioavailability.
Synthesemethoden
The synthesis of Cbz-CBD involves the reaction of two carbazole units with a cyclobutane ring. The reaction is typically carried out using palladium catalysis. The yield of the reaction is relatively low, and the purification of the product is challenging due to its low solubility in common solvents. However, several modifications to the synthesis method have been proposed to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
CBD has been extensively studied for its biological activities. It has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. CBD has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, CBD has been found to have anti-microbial activity against both gram-positive and gram-negative bacteria. These properties make CBD a promising candidate for the development of new drugs for cancer, inflammation, and infectious diseases.
Eigenschaften
IUPAC Name |
9-[[3-(carbazol-9-ylmethylidene)cyclobutylidene]methyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)31(27)19-21-17-22(18-21)20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,19-20H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVAMUWXHCZNCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CN2C3=CC=CC=C3C4=CC=CC=C42)CC1=CN5C6=CC=CC=C6C7=CC=CC=C75 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5087138.png)
![ethyl 6-bromo-4-hydroxy-5-methoxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B5087141.png)
![(4aS*,8aR*)-2-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)decahydroisoquinoline](/img/structure/B5087144.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinol](/img/structure/B5087151.png)
![1-benzyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5087166.png)
![3-[4-(3-ethoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5087174.png)

![3-(4-methoxyphenyl)-4-(2-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5087187.png)
![11-(6-chloro-4-oxo-4H-chromen-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5087195.png)

![4-{5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5087207.png)

![methyl 6-tert-butyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5087223.png)
